molecular formula C6H9N3 B1321767 2-(Pyrimidin-2-yl)ethanamine CAS No. 89464-80-2

2-(Pyrimidin-2-yl)ethanamine

Cat. No.: B1321767
CAS No.: 89464-80-2
M. Wt: 123.16 g/mol
InChI Key: DKJOQBMLNGUEFQ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)ethanamine is an organic compound that features a pyrimidine ring attached to an ethanamine group

Biochemical Analysis

Biochemical Properties

2-(Pyrimidin-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl 4-hydroxylases, which are crucial in collagen synthesis . These interactions often involve inhibition or modulation of enzyme activity, impacting the overall biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the expression of collagen and reduce hydroxyproline content in cell culture mediums . This suggests its potential in regulating fibrotic processes and cellular responses to injury.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes like collagen prolyl 4-hydroxylases, leading to decreased collagen synthesis . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that its inhibitory effects on collagen synthesis are sustained over time, suggesting a stable interaction with target enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as reduced fibrosis, while higher doses could potentially lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the pyrimidine metabolism pathway. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)ethanamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyrimidine carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)ethanamine
  • 2-(Quinolin-2-yl)ethanamine
  • 2-(Isoquinolin-1-yl)ethanamine

Comparison: 2-(Pyrimidin-2-yl)ethanamine is unique due to its pyrimidine ring, which imparts distinct electronic properties and biological activity compared to its analogs. For instance, 2-(Pyridin-2-yl)ethanamine has a pyridine ring, which is less electron-rich than the pyrimidine ring, affecting its reactivity and binding affinity. Similarly, 2-(Quinolin-2-yl)ethanamine and 2-(Isoquinolin-1-yl)ethanamine have larger ring systems, which can influence their steric interactions and overall biological activity.

Properties

IUPAC Name

2-pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOQBMLNGUEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606905
Record name 2-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-80-2
Record name 2-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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